Biochemical Potency: Onametostat vs. Pemrametostat (GSK3326595) — PRMT5/MEP50 IC50 Comparison
Onametostat demonstrates a sub-nanomolar IC50 of 0.14 nM against the PRMT5/MEP50 complex in biochemical assays, representing a 44-fold greater potency than the reversible inhibitor pemrametostat (GSK3326595, IC50 = 6.2 nM) in comparable in vitro enzymatic systems . This difference is further supported by onametostat's apparent inhibition constant (Kiapp) of 0.77 nM, confirming tight-binding kinetics that are not observed with pemrametostat's reversible SAM-uncompetitive mechanism .
| Evidence Dimension | Biochemical potency against PRMT5/MEP50 complex |
|---|---|
| Target Compound Data | IC50 = 0.14 nM (0.00014 µM); Kiapp = 0.77 nM |
| Comparator Or Baseline | Pemrametostat (GSK3326595/EPZ015938): IC50 = 6.2 nM |
| Quantified Difference | 44-fold greater potency (0.14 vs. 6.2 nM) |
| Conditions | In vitro biochemical assay using full-length human PRMT5/MEP50 complex; Onametostat data from Sf9 insect cell-expressed FLAG-tagged PRMT5/His6-MEP50 with histone H2A peptide substrate and SAM; Pemrametostat data from PRMT5/MEP50 methyltransferase assay. |
Why This Matters
The 44-fold greater biochemical potency enables lower drug concentrations to achieve equivalent target inhibition, which directly impacts in vivo dosing requirements, formulation feasibility, and may contribute to the observed clinical activity in specific tumor types such as adenoid cystic carcinoma (ACC).
